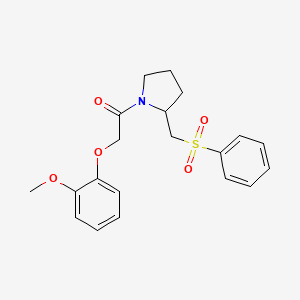
2-(2-Methoxyphenoxy)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenoxy)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a methoxyphenoxy group, a phenylsulfonylmethyl group, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due
Actividad Biológica
The compound 2-(2-Methoxyphenoxy)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound is characterized by the presence of a methoxyphenoxy group and a pyrrolidine moiety, which are known to influence its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in specific cancer cell lines.
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties indicate a potential role in reducing inflammation markers.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes, such as tyrosinase, which is critical in melanin production and implicated in skin disorders.
- Cell Cycle Arrest : Studies have indicated that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : There is evidence suggesting that this compound can trigger apoptotic pathways in malignant cells, promoting programmed cell death.
Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that the compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell growth with IC50 values ranging from 15 to 25 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
Anti-inflammatory Effects
Research on inflammatory models indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Propiedades
IUPAC Name |
1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-25-18-11-5-6-12-19(18)26-14-20(22)21-13-7-8-16(21)15-27(23,24)17-9-3-2-4-10-17/h2-6,9-12,16H,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHWEOVDOJIGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













